molecular formula C21H15ClN4O5S B2362962 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898421-29-9

2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2362962
CAS No.: 898421-29-9
M. Wt: 470.88
InChI Key: ITLSXBWCPJMIKJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H15ClN4O5S and its molecular weight is 470.88. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

A study by Rahman et al. (2014) explored the pharmacological properties of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Among these, a compound closely related to the queried molecule showed significant activity, indicating the potential of these derivatives in developing therapeutic agents for related conditions (Rahman et al., 2014).

Antimicrobial Activity

Another research direction involves the antimicrobial properties of quinazoline derivatives. Vanparia et al. (2010) synthesized a novel compound with structural similarities, exhibiting significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Vanparia et al., 2010).

Anticancer and Anti-HIV Potential

Pomarnacka and Kornicka (2001) investigated derivatives for their in vitro anticancer and anti-HIV activities. Their findings highlighted compounds with significant sensitivity against leukemia cell lines and moderate anti-HIV activity, presenting a promising avenue for the development of novel therapies targeting these diseases (Pomarnacka & Kornicka, 2001).

Antioxidant Activity in Lubricating Oils

The chemical structure's versatility is further demonstrated in its application in the petroleum industry. Habib et al. (2014) explored the antioxidant activity of quinazoline derivatives in Egyptian lubricating oils. Certain compounds significantly improved the oxidative stability of these oils, suggesting their utility in enhancing the performance and longevity of lubricants (Habib et al., 2014).

Carbonic Anhydrase Inhibition

Research by Sapegin et al. (2018) highlighted the role of primary sulfonamide functionality in enabling the construction of [1,4]oxazepine rings, leading to the development of compounds as potent inhibitors of human carbonic anhydrases. This has therapeutic relevance, particularly in designing drugs for conditions like glaucoma and certain neurological disorders (Sapegin et al., 2018).

Properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O5S/c1-13-23-19-5-3-2-4-17(19)21(27)25(13)15-8-6-14(7-9-15)24-32(30,31)20-12-16(26(28)29)10-11-18(20)22/h2-12,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLSXBWCPJMIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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